molecular formula C7H6N6O3 B13102119 N-(2,6-Dihydroxypyrimidin-4-yl)-1H-1,2,4-triazole-3-carboxamide

N-(2,6-Dihydroxypyrimidin-4-yl)-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B13102119
M. Wt: 222.16 g/mol
InChI Key: GFUORIIMFKWXFU-UHFFFAOYSA-N
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Description

N-(2,6-Dihydroxypyrimidin-4-yl)-1H-1,2,4-triazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of both pyrimidine and triazole rings, which are fused together

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dihydroxypyrimidin-4-yl)-1H-1,2,4-triazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2,6-dihydroxypyrimidine with 1H-1,2,4-triazole-3-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dihydroxypyrimidin-4-yl)-1H-1,2,4-triazole-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N-(2,6-Dihydroxypyrimidin-4-yl)-1H-1,2,4-triazole-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,6-Dihydroxypyrimidin-4-yl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dihydroxypyrimidine: A simpler analog that lacks the triazole ring.

    1H-1,2,4-Triazole-3-carboxamide: Another analog that lacks the pyrimidine ring.

Uniqueness

N-(2,6-Dihydroxypyrimidin-4-yl)-1H-1,2,4-triazole-3-carboxamide is unique due to the presence of both pyrimidine and triazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C7H6N6O3

Molecular Weight

222.16 g/mol

IUPAC Name

N-(2,4-dioxo-1H-pyrimidin-6-yl)-1H-1,2,4-triazole-5-carboxamide

InChI

InChI=1S/C7H6N6O3/c14-4-1-3(11-7(16)12-4)10-6(15)5-8-2-9-13-5/h1-2H,(H,8,9,13)(H3,10,11,12,14,15,16)

InChI Key

GFUORIIMFKWXFU-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=O)NC1=O)NC(=O)C2=NC=NN2

Origin of Product

United States

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